
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide: is a heterocyclic compound that features a thiazole ring and a tetrazole ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed biological effects .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its ability to reach its targets in the body .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to changes in cellular processes, potentially resulting in the observed biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide. These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the thiazole and tetrazole rings followed by their coupling. One common method includes the reaction of 4-methylthiazole with phenylhydrazine to form the intermediate, which is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the coupling of the tetrazole ring with a carboxamide group under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, converting it to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and tetrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted thiazole and tetrazole derivatives.
Scientific Research Applications
Structural Overview
The compound features two key components:
- Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Tetrazole Ring : Often associated with various pharmacological effects, including enzyme inhibition and interaction with biological macromolecules.
Chemistry
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore new chemical reactions and pathways, facilitating the development of more complex molecules.
Biology
In biological research, this compound has shown promise as:
- Antimicrobial Agent : Exhibiting significant activity against various bacterial and fungal strains.
- Anticancer Agent : Demonstrating potential in inhibiting cancer cell growth through various mechanisms.
Medicine
The compound is under investigation for its therapeutic potential against diseases such as cancer and infections. Its interactions with enzymes and receptors are of particular interest in drug development.
Industry
In industrial applications, this compound is utilized in the synthesis of new materials and as a catalyst in chemical reactions due to its stability and reactivity.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
---|---|---|
Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |
Escherichia coli | 0.30 mg/mL | 0.60 mg/mL |
Candida albicans | 0.20 mg/mL | 0.40 mg/mL |
Aspergillus niger | 0.15 mg/mL | 0.35 mg/mL |
This data indicates that the compound is particularly effective against fungal pathogens like Aspergillus niger, outperforming traditional antifungal agents such as ketoconazole.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Case studies have shown varying degrees of effectiveness against different cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
A549 (lung adenocarcinoma) | 23.30 ± 0.35 |
NIH/3T3 (mouse embryoblast) | >1000 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further therapeutic exploration .
Comparison with Similar Compounds
- N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives
- 2,4-Disubstituted thiazoles
- Thiazole-based Schiff and Mannich bases
Uniqueness: N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide stands out due to its combined thiazole and tetrazole rings, which provide a unique set of interactions and biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and development .
Biological Activity
N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.
Structural Overview
The compound features a tetrazole ring and a thiazole ring , which contribute to its unique interactions with biological targets. The presence of these rings allows for various chemical modifications that can enhance its biological efficacy.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (mg/mL) | MFC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Candida albicans | 0.20 | 0.40 |
Aspergillus niger | 0.15 | 0.35 |
The compound's minimum inhibitory concentrations (MIC) indicate its effectiveness, particularly against fungal pathogens like Aspergillus niger, where it outperformed traditional antifungal agents such as ketoconazole .
2. Anticancer Activity
This compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung cancer) | 10.5 | Apoptosis induction |
MCF7 (Breast cancer) | 8.3 | Cell cycle arrest |
HeLa (Cervical cancer) | 12.7 | Inhibition of Bcl-2 protein |
Studies have demonstrated that the compound induces apoptosis in cancer cells through interactions with key proteins involved in cell survival pathways, such as Bcl-2 .
3. Enzyme Inhibition
The compound exhibits notable enzyme inhibition properties, particularly against α-glucosidase , which is crucial in carbohydrate metabolism.
Table 3: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
α-glucosidase | 15.0 | Competitive |
Cholinesterase | 20.5 | Non-competitive |
Inhibition studies reveal that this compound interacts with the active site of α-glucosidase, preventing substrate binding and subsequent enzymatic activity .
Molecular Mechanisms
The molecular mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Enzyme Interaction : Binding to specific enzymes alters their conformation and inhibits their activity, which is critical in diseases like diabetes where α-glucosidase plays a significant role.
- Antioxidant Properties : The compound exhibits antioxidant effects that protect cells from oxidative stress, contributing to its overall therapeutic potential .
Case Studies
Recent studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Lung Cancer : A clinical trial involving A549 cell lines demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups.
- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited growth in resistant strains of bacteria and fungi, suggesting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-7-20-12(13-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWGELMMZBAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.